10(R)-PAHSA is primarily identified in mammalian tissues, particularly in adipose tissue. It is classified under the FAHFA family, which includes various isomers such as 5-PAHSA, 9-PAHSA, and 13-PAHSA. These compounds are synthesized endogenously and play significant roles in lipid metabolism and signaling pathways related to insulin sensitivity and glucose homeostasis .
The synthesis of 10(R)-PAHSA can be achieved through several methods, including chemical synthesis and enzymatic pathways. A notable approach involves the use of epoxidation reactions followed by ring-opening reactions to introduce the hydroxyl group at the appropriate position on the fatty acid chain. For instance, starting from palmitic acid or its derivatives, researchers have developed synthetic routes that utilize chiral catalysts to ensure the correct stereochemistry is achieved .
The molecular structure of 10(R)-PAHSA features a palmitic acid backbone with a hydroxyl group at the 10th carbon position. This specific configuration influences its biological activity and interaction with cellular receptors.
The chemical formula for 10(R)-PAHSA is C18H36O3, which indicates it is a saturated fatty acid derivative with a hydroxyl functional group. Mass spectrometry studies have been utilized to confirm its structure by analyzing fragmentation patterns that reveal characteristic ions corresponding to its molecular components .
10(R)-PAHSA participates in various biochemical reactions within the body, primarily involving esterification and hydrolysis processes. These reactions are crucial for its metabolism and bioactivity.
In vitro studies have demonstrated that 10(R)-PAHSA can enhance insulin secretion from pancreatic β-cells when exposed to high glucose concentrations. This effect suggests that it may play a role in modulating glucose homeostasis through its interactions with metabolic pathways .
The mechanism by which 10(R)-PAHSA exerts its biological effects involves multiple pathways. It has been shown to activate specific signaling cascades that enhance insulin sensitivity and promote glucose uptake in peripheral tissues.
Research indicates that 10(R)-PAHSA enhances insulin signaling through both direct interactions with insulin receptors and indirect effects mediated by other signaling molecules involved in metabolic regulation. Its presence in adipose tissue correlates with improved metabolic profiles in models of insulin resistance .
10(R)-PAHSA is characterized by its solid state at room temperature, typical for saturated fatty acids. Its melting point is influenced by its molecular weight and structural configuration.
The compound exhibits stability under physiological conditions but can undergo enzymatic transformations that modify its structure and activity. Its solubility profile indicates it can interact effectively with lipid membranes, facilitating its role as a signaling molecule within cells .
10(R)-PAHSA has potential applications in various scientific fields, particularly in metabolic research. Its ability to influence insulin sensitivity makes it a candidate for studying obesity-related disorders and diabetes management. Additionally, it may serve as a biomarker for metabolic health due to its presence in adipose tissue during states of altered metabolism.
FAHFAs constitute three biochemically distinct subfamilies defined by their hydroxy fatty acid composition and physiological distribution:
Table 1: Major FAHFA Subfamilies and Characteristics
Subfamily | Hydroxy Fatty Acid Profile | Primary Occurrence | Key Functions |
---|---|---|---|
Branched-chain FAHFAs | Internal hydroxylation (C16-C18) | Adipose tissue, serum, plant foods | Metabolic regulation, anti-inflammation [2] |
ω-FAHFAs (OAHFAs) | ω-hydroxylated VLCFAs (C30-C34) | Tear film, vernix caseosa, amniotic fluid | Biosurfactants, barrier function [2] |
Ornithine-FAHFAs | Short-chain 3-hydroxy FAs | Bacterial membranes | Membrane stabilization, permeability [2] |
Branched-chain FAHFAs, including 10(R)-PAHSA, exhibit exceptional structural heterogeneity with at least 51 distinct families and over 300 regioisomers identified to date [2] [5]. This diversity arises from permutations of:
Mass spectrometry analyses reveal characteristic fragmentation patterns for structural identification: Negative-ion mode MS/MS generates dominant [FA-H]⁻ and [HFA-H]⁻ ions, though high-resolution chromatography remains essential for resolving regioisomers and stereoisomers due to near-identical mass spectra [2] [5]. The stereoselectivity in biological systems is particularly notable, with evidence showing endogenous preference for specific enantiomers like 9(R)-PAHSA over its (S)-counterpart in adipose tissue [4].
Branched-chain FAHFAs function as signaling lipids with pleiotropic effects on metabolic regulation:
Glucose Homeostasis: 10(R)-PAHSA and related isomers enhance insulin sensitivity through GPR40 agonism, stimulating glucose-dependent insulin secretion from pancreatic β-cells and augmenting GLUT4-mediated glucose uptake in adipocytes [2] [6]. Adipose tissue from insulin-sensitive GLUT4-overexpressing (AG4OX) mice shows 2-3 fold higher PAHSA levels compared to insulin-resistant models [4].
Anti-inflammatory Actions: In experimental models, FAHFAs suppress NF-κB signaling and reduce proinflammatory cytokine production (TNF-α, IL-6) in macrophages. This immunomodulatory capacity positions them as potential therapeutic agents for inflammatory disorders [2] [5].
Metabolic Correlations: Human cohort studies reveal significant associations between circulating FAHFAs and metabolic status:
The tissue-specific distribution of FAHFAs reveals additional complexity. Adipose tissue stores substantial quantities esterified within triacylglycerols and diacylglycerols, forming a dynamic reservoir where lipases like carboxyl ester lipase (CEL) selectively hydrolyze specific stereoisomers (e.g., preferential hydrolysis of 9(S)-PAHSA over 9(R)-PAHSA) [2] [4]. This enzymatic selectivity suggests stereochemistry significantly influences FAHFA bioavailability and function.
As a prominent PAHSA isomer, 10(R)-PAHSA exemplifies the structure-function relationships within this lipid class:
Tissue Distribution: Among FAHFAs, PAHSAs constitute the most abundant family in adipose tissue of metabolically healthy phenotypes. The 10-positional isomer represents a significant proportion, though precise quantification remains analytically challenging due to co-eluting regioisomers [4] [5].
Stereochemical Specificity: Endogenous biosynthesis favors specific enantiomers, evidenced by studies showing 9(R)-PAHSA predominance in vivo. Though direct quantification of 10(R)-PAHSA stereoisomers remains limited, analogous stereopreference likely exists at the 10-position based on shared biosynthetic pathways [4].
Dietary Significance: Comprehensive food profiling reveals widespread FAHFA distribution:
Table 2: FAHFA Diversity in Selected Food Sources
Food Category | Total FAHFA Families | Notable Regioisomers | Potential Nutritional Impact |
---|---|---|---|
Medicinal foods | >100 novel families | Diverse PAHSA/POAHA isomers | Anti-diabetic properties [5] |
Plant oils | 30+ characterized | 9-PAHSA, 10-PAHSA, 9-OAHSA | Major dietary source [5] |
Animal products | Limited diversity | Positional PAHSA isomers | Modest contributor [6] |
High-throughput analyses using chemical isotope labeling-assisted LC-MS (CIL-LC-MS) have detected 1207 regioisomers across 298 FAHFA families in various foods, with over 100 families newly identified in medicinal foods like Coptis chinensis and Lycium chinense [5]. This dietary contribution may significantly influence endogenous FAHFA pools.
Despite promising advances, fundamental questions regarding 10(R)-PAHSA biology persist:
Biosynthetic Uncertainty: The enzymatic machinery responsible for FAHFA formation remains incompletely characterized. While lipid acyltransferases (e.g., ACNATP, BAAT) are candidate catalysts, direct evidence for their involvement in 10(R)-PAHSA synthesis is lacking. The stereochemical control mechanism yielding (R)-enantiomer predominance is particularly enigmatic [2] [4].
Analytical Limitations: Resolving 10(R)-PAHSA from its 10(S) enantiomer and positional isomers (e.g., 9-PAHSA) requires advanced chiral chromatography unavailable in most studies. Current quantification typically reports "total 10-PAHSA" without stereodifferentiation, potentially obscuring crucial biological distinctions [5].
Functional Controversies: While initial reports highlighted potent anti-diabetic effects, subsequent studies show inconsistent metabolic outcomes. Some mouse models demonstrate minimal glucose improvement following PAHSA administration, suggesting compensatory mechanisms or context-dependent activities [2] [6]. These discrepancies may arise from:
Complex dose-response relationships
Molecular Targets: Although GPR40 activation is documented, receptor promiscuity (e.g., potential PPARγ interactions) and tissue-specific signaling pathways remain incompletely mapped for 10(R)-PAHSA specifically [2].
Metabolic Fate: The dynamics of 10(R)-PAHSA incorporation into neutral lipid pools (DAGs/TAGs) and its regulated release via lipases like ADTRAPP or AIG1 represent a critical research frontier. The functional significance of this storage mechanism requires further exploration [2] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: